molecular formula C12H20N2O8 B14420483 5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro- CAS No. 85690-40-0

5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro-

Cat. No.: B14420483
CAS No.: 85690-40-0
M. Wt: 320.30 g/mol
InChI Key: OOHRHSGCICDLNQ-UHFFFAOYSA-N
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Description

5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- is a complex organic compound characterized by its unique dioxane ring structure and nitro functional groups

Preparation Methods

The synthesis of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- typically involves multiple steps. One common method includes the reaction of 1,3-dioxane derivatives with nitro compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- include:

The uniqueness of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- lies in its combination of dioxane rings and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85690-40-0

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

5-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C12H20N2O8/c1-9(2)19-5-11(6-20-9,13(15)16)12(14(17)18)7-21-10(3,4)22-8-12/h5-8H2,1-4H3

InChI Key

OOHRHSGCICDLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C2(COC(OC2)(C)C)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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